
1,3-Dithiane, 2-propylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiane, 2-propylidene- is an organosulfur compound with the molecular formula C7H12S2. It is a derivative of 1,3-dithiane, which is a heterocyclic compound composed of a six-membered ring containing two sulfur atoms. This compound is known for its stability and versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
1,3-Dithiane, 2-propylidene- can be synthesized through the reaction of 1,3-propanedithiol with propionaldehyde under acidic conditions. The reaction typically involves the use of a Lewis acid catalyst such as boron trifluoride etherate or a Brönsted acid like p-toluenesulfonic acid. The reaction proceeds via the formation of a cyclic thioacetal intermediate, which is then converted to the desired product .
Industrial production methods for 1,3-dithiane derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
1,3-Dithiane, 2-propylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of 1,3-dithiane derivatives can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms. Common reagents for these reactions include alkyl halides and organolithium compounds.
Umpolung Reactions: The Corey-Seebach reaction is a notable example where 1,3-dithiane derivatives are used as acyl anion equivalents.
Scientific Research Applications
1,3-Dithiane, 2-propylidene- has several applications in scientific research:
Chemistry: It is widely used as a protecting group for carbonyl compounds, allowing for selective reactions in complex synthetic sequences.
Biology: In biological research, dithiane derivatives are used as intermediates in the synthesis of bioactive molecules and natural products.
Medicine: The compound’s ability to form stable intermediates is exploited in the synthesis of pharmaceuticals, particularly in the development of drugs with sulfur-containing functional groups.
Mechanism of Action
The mechanism of action of 1,3-dithiane, 2-propylidene- primarily involves its role as a nucleophilic acylating agent. The sulfur atoms in the dithiane ring stabilize the negative charge on the adjacent carbon atoms, allowing for the formation of carbanions. These carbanions can then react with electrophiles to form new carbon-carbon bonds. This “umpolung” or polarity inversion is a key feature of the Corey-Seebach reaction .
Comparison with Similar Compounds
1,3-Dithiane, 2-propylidene- can be compared with other similar compounds such as:
1,2-Dithiane: This isomer has sulfur atoms at the 1 and 2 positions of the ring. It is less commonly used in organic synthesis due to its different reactivity profile.
1,4-Dithiane: This compound has sulfur atoms at the 1 and 4 positions. It is also less commonly used but can be employed in specific synthetic applications.
1,3-Dithiolane: Similar to 1,3-dithiane but with a five-membered ring.
1,3-Dithiane, 2-propylidene- stands out due to its unique combination of stability, reactivity, and versatility in organic synthesis, making it a valuable tool in both academic and industrial research.
Properties
CAS No. |
51102-63-7 |
|---|---|
Molecular Formula |
C7H12S2 |
Molecular Weight |
160.3 g/mol |
IUPAC Name |
2-propylidene-1,3-dithiane |
InChI |
InChI=1S/C7H12S2/c1-2-4-7-8-5-3-6-9-7/h4H,2-3,5-6H2,1H3 |
InChI Key |
PFDFXSQYTFOXHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C1SCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
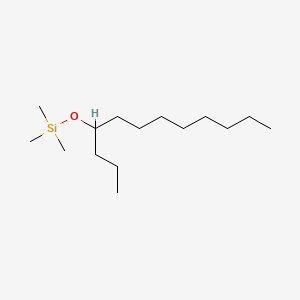
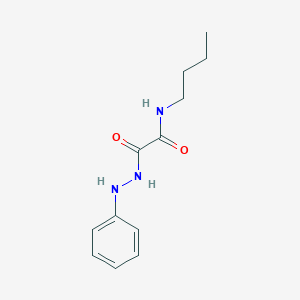

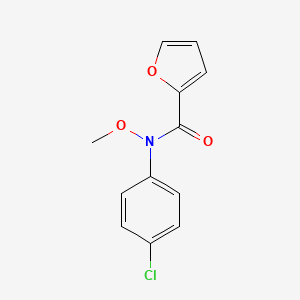
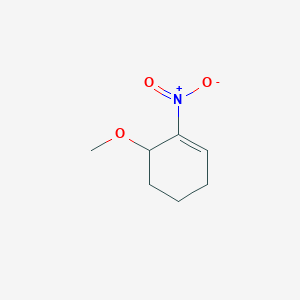

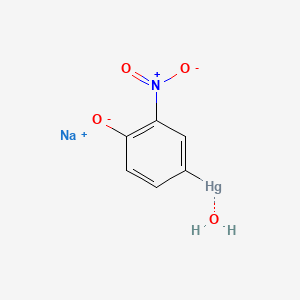
![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)
![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)
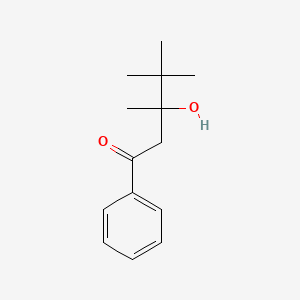
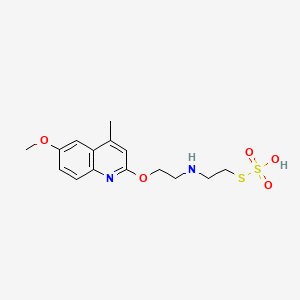
![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)

